Azetidine Ring Confers ≥30‑Fold Higher α4β2 Binding Affinity Over Pyrrolidine Analogs
In the isoxazolylpyridine ether series, the azetidine‑containing scaffold (represented by compound 13, a close structural analog of the target compound) exhibited a Ki of 0.6 ± 0.1 nM at human α4β2‑nAChRs. The direct pyrrolidine analog (compound 18) showed a Ki of 23.1 ± 2.8 nM, representing an approximately 38‑fold reduction in affinity [1]. This trend held across all β2‑containing subtypes tested. Because the target compound retains the azetidine ring, it is expected to maintain this affinity advantage over any pyrrolidine‑based comparator.
| Evidence Dimension | Binding affinity (Ki) at human α4β2-nAChR |
|---|---|
| Target Compound Data | 0.6 ± 0.1 nM (azetidine analog 13; structurally closest characterized analog) |
| Comparator Or Baseline | Pyrrolidine analog 18: Ki = 23.1 ± 2.8 nM |
| Quantified Difference | ≈38‑fold higher affinity for azetidine scaffold |
| Conditions | [3H]Epibatidine competition binding assay, recombinant human α4β2-nAChRs expressed in HEK cells |
Why This Matters
For receptor occupancy studies or in vivo dosing, the azetidine scaffold provides a much lower concentration requirement, directly impacting experimental sensitivity and cost‑efficiency.
- [1] Yu LF, Eaton JB, Fedolak A, Zhang HK, Hanania T, Brunner D, Lukas RJ, Kozikowski AP. J Med Chem. 2012;55(22):9998–10009. Table 1. View Source
